N-(2-Methylpropyl)-N'-nonylthiourea

Description

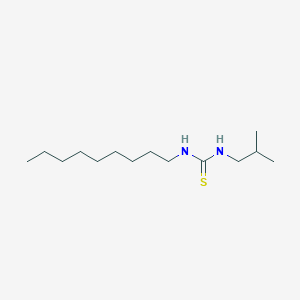

N-(2-Methylpropyl)-N'-nonylthiourea is a thiourea derivative characterized by a branched 2-methylpropyl (isobutyl) group and a linear nonyl (C9) alkyl chain. Its molecular formula is C₁₃H₂₈N₂S, with a molecular weight of 250.44 g/mol. Thioureas are renowned for their versatility in coordination chemistry, catalysis, and biological applications due to the sulfur atom’s nucleophilicity and the substituents’ tunable hydrophobicity .

Properties

CAS No. |

62552-22-1 |

|---|---|

Molecular Formula |

C14H30N2S |

Molecular Weight |

258.47 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-nonylthiourea |

InChI |

InChI=1S/C14H30N2S/c1-4-5-6-7-8-9-10-11-15-14(17)16-12-13(2)3/h13H,4-12H2,1-3H3,(H2,15,16,17) |

InChI Key |

PTCGBGWTJOZQAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-N’-nonylthiourea typically involves the reaction of nonylamine with 2-methylpropyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of N-(2-Methylpropyl)-N’-nonylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropyl)-N’-nonylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted thioureas.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thioureas.

Scientific Research Applications

N-(2-Methylpropyl)-N’-nonylthiourea has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

Medicine: Explored for its potential therapeutic applications, including its role as an antithyroid agent.

Industry: Utilized in the production of rubber chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-N’-nonylthiourea involves its interaction with thiol-containing enzymes. The compound can form covalent bonds with the thiol groups of enzymes, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in thyroid hormone synthesis and metabolism.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular parameters, and applications among N-(2-Methylpropyl)-N'-nonylthiourea and its analogs:

*LogP values estimated via substituent contributions; experimental data cited where available.

Key Observations:

- Steric Effects : Branched substituents like neopentyl (2,2-dimethylpropyl) in may hinder metabolic degradation compared to linear alkyl chains, as seen in glutathione adduct formation in chloro-methylphenyl analogs .

- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in ) enable π-π stacking in protein binding or metal coordination, whereas aliphatic chains (nonyl, isobutyl) prioritize hydrophobicity and solubility in non-polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.